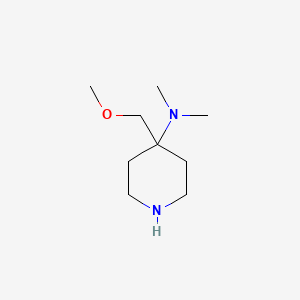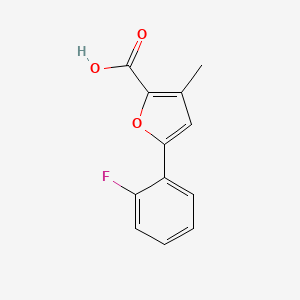
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl acetamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-(trifluoromethyl)benzylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The chloroacetyl chloride reacts with 4-fluoro-3-(trifluoromethyl)benzylamine to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of the chloro, fluoro, and trifluoromethyl groups can influence its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the chloro and acetamide functionalities.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains the trifluoromethyl and fluoro groups but has a nitrile instead of an acetamide group.
Uniqueness
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide is unique due to the combination of chloro, fluoro, and trifluoromethyl groups attached to a benzyl acetamide structure. This unique combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H8ClF4NO |
|---|---|
分子量 |
269.62 g/mol |
IUPAC名 |
2-chloro-N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C10H8ClF4NO/c11-4-9(17)16-5-6-1-2-8(12)7(3-6)10(13,14)15/h1-3H,4-5H2,(H,16,17) |
InChIキー |
CXBUNQJKIJOOHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CNC(=O)CCl)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14768677.png)






